molecular formula C10H8BrClN2 B8394970 5-Bromo-3-chloro-2-ethylquinoxaline

5-Bromo-3-chloro-2-ethylquinoxaline

Cat. No.: B8394970
M. Wt: 271.54 g/mol
InChI Key: PHWHPUCXYBORIN-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-ethylquinoxaline (C₁₁H₉BrClN₂, MW 285.56) is a halogenated quinoxaline derivative characterized by a bromine atom at position 5, chlorine at position 3, and an ethyl group at position 2. Quinoxalines are nitrogen-containing heterocycles with a bicyclic structure formed by two fused six-membered rings. This compound’s reactivity and applications are influenced by the electron-withdrawing effects of halogens and the steric bulk of the ethyl substituent.

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

5-bromo-3-chloro-2-ethylquinoxaline

InChI

InChI=1S/C10H8BrClN2/c1-2-7-10(12)14-9-6(11)4-3-5-8(9)13-7/h3-5H,2H2,1H3

InChI Key

PHWHPUCXYBORIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=CC=C2)Br)N=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Electronic Effects of Substituents

The substitution pattern on the quinoxaline core significantly impacts chemical reactivity, solubility, and biological activity. Below is a comparative analysis:

5-Bromo-3-chloro-2-methylquinoxaline (CAS 1426822-14-1, C₁₀H₇BrClN₂, MW 271.53)
  • Key Differences : Replacing the ethyl group with a methyl group reduces steric hindrance and lipophilicity.
  • However, bromine’s -R (resonance-withdrawing) effect in both compounds likely directs reactivity toward the 3-chloro position .
5-Bromo-2-(4-fluorophenyl)-7-(trifluoromethyl)quinoxaline (C₁₅H₇BrF₄N₂, MW 371.13)
  • Key Differences : The trifluoromethyl and fluorophenyl groups introduce strong electron-withdrawing effects and increased steric bulk.
  • Implications : Enhanced metabolic stability and membrane permeability compared to alkyl-substituted analogs, but reduced solubility in polar solvents .
2-(5-Bromo-8-methoxycoumarin-3-yl)-quinoxaline (C₁₈H₁₁BrN₂O₃, MW 382, MP 205°C)
  • Key Differences : A coumarin moiety at position 2 adds a rigid, planar structure and introduces hydrogen-bonding capacity via the carbonyl group.
  • Biological Relevance : This compound demonstrated antiproliferative activity against breast cancer cells, suggesting that bulky substituents at position 2 may enhance target binding in therapeutic applications .

Physicochemical Properties

Property 5-Bromo-3-chloro-2-ethylquinoxaline 5-Bromo-3-chloro-2-methylquinoxaline 2-(Coumarin-3-yl)-quinoxaline
Molecular Weight 285.56 271.53 382
Key Substituents Br (5), Cl (3), Et (2) Br (5), Cl (3), Me (2) Br, OMe, Coumarin
Melting Point (°C) Not Reported Not Reported 205
Notable IR Peaks (cm⁻¹) Not Reported Not Reported 1735 (C=O), 1632 (C=N)

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